N,N'-{[4-(naphthalen-1-ylmethoxy)phenyl]methanediyl}bis(3-phenylpropanamide)
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Overview
Description
N-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}(3-PHENYLPROPANAMIDO)METHYL)-3-PHENYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}(3-PHENYLPROPANAMIDO)METHYL)-3-PHENYLPROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalen-1-ylmethanol with 4-hydroxybenzaldehyde to form 4-[(naphthalen-1-yl)methoxy]benzaldehyde. This intermediate is then reacted with 3-phenylpropanamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and recrystallization are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}(3-PHENYLPROPANAMIDO)METHYL)-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}(3-PHENYLPROPANAMIDO)METHYL)-3-PHENYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}(3-PHENYLPROPANAMIDO)METHYL)-3-PHENYLPROPANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares structural similarities with N-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}(3-PHENYLPROPANAMIDO)METHYL)-3-PHENYLPROPANAMIDE but differs in its functional groups and overall structure.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another related compound with a naphthalene ring and phenyl group, but with different substituents and properties.
Uniqueness
N-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}(3-PHENYLPROPANAMIDO)METHYL)-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C36H34N2O3 |
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Molecular Weight |
542.7 g/mol |
IUPAC Name |
N-[[4-(naphthalen-1-ylmethoxy)phenyl]-(3-phenylpropanoylamino)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C36H34N2O3/c39-34(24-18-27-10-3-1-4-11-27)37-36(38-35(40)25-19-28-12-5-2-6-13-28)30-20-22-32(23-21-30)41-26-31-16-9-15-29-14-7-8-17-33(29)31/h1-17,20-23,36H,18-19,24-26H2,(H,37,39)(H,38,40) |
InChI Key |
NLEGNTZPDWOKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)NC(=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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